molecular formula C10H11NO B13259464 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13259464
M. Wt: 161.20 g/mol
InChI Key: NKZLQYZEZKVCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one is a high-purity chemical compound serving as a valuable building block in organic synthesis and medicinal chemistry research. This molecule features a fused ring system and both aminomethyl and ketone functional groups, making it a versatile intermediate for constructing more complex structures. Its primary research applications include use as a synthon in the synthesis of pharmaceutical candidates and as a core scaffold in the development of biologically active molecules. The ketone and primary amine groups provide reactive sites for various chemical transformations, such as condensations, reductions, and nucleophilic additions, facilitating the exploration of structure-activity relationships. Applications: This compound is strictly for research purposes, including use as a key intermediate in drug discovery projects, particularly in central nervous system (CNS) active agent research, and in the development of enzyme inhibitors. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. While specific hazard data for this exact compound is limited, similar amino-ketone derivatives often require careful handling. Notice: This product is intended for research applications and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

5-(aminomethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H11NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4,6,11H2

InChI Key

NKZLQYZEZKVCSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)CN

Origin of Product

United States

Synthetic Methodologies for 5 Aminomethyl 2,3 Dihydro 1h Inden 1 One

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 5-(aminomethyl)-2,3-dihydro-1H-inden-1-one reveals several potential disconnection points. The primary disconnection severs the aminomethyl group from the indanone core, suggesting a precursor such as a 5-functionalized-1-indanone. This functional group could be a nitrile, an aldehyde, or a protected amine, which can be transformed into the desired aminomethyl moiety through various synthetic transformations.

A further disconnection of the indanone ring itself typically involves breaking the bond formed during the intramolecular cyclization. This leads back to a substituted phenylpropionic acid or a related derivative, which can be constructed from simpler aromatic precursors. This two-pronged approach, focusing on the formation of the bicyclic core and the subsequent installation of the side chain, forms the basis of most synthetic strategies.

Classical Synthetic Routes to the Indenone Core

The formation of the 2,3-dihydro-1H-inden-1-one (1-indanone) skeleton is a well-established process in organic synthesis, with several reliable methods at the disposal of chemists.

Ring-Closing Reactions for Indenone Formation

The most prevalent method for constructing the indanone core is through intramolecular Friedel-Crafts acylation. beilstein-journals.orggoogle.com This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride. For the synthesis of a 5-substituted indanone, the starting aromatic compound would already possess the desired substituent or a precursor to it. For instance, the cyclization of 3-(3-chlorophenyl)propionic acid can yield 5-chloro-1-indanone. beilstein-journals.orggoogle.com The reaction is generally catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).

Starting MaterialReagents and ConditionsProductYield (%)
3-(3-chlorophenyl)propionic acidMalonyl chloride, Zinc chloride5-chloro-1-indanone75.6
3-Phenylpropionic acid chlorideAluminum chloride in benzene (B151609)1-Indanone (B140024)90

This table presents examples of Friedel-Crafts acylation for the synthesis of indanone derivatives.

Functional Group Interconversions on Precursor Molecules

Once the indanone core is established with a suitable functional group at the 5-position, this group can be converted into a precursor for the aminomethyl moiety. For example, a 5-bromo-1-indanone (B130187) can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a variety of substituents. researchgate.net While not a direct route to the aminomethyl group, this highlights the versatility of functional group interconversions on the indanone scaffold. A more direct precursor, 5-cyano-1-indanone, can be synthesized and subsequently reduced. beilstein-journals.org

Introduction of the Aminomethyl Moiety

The introduction of the aminomethyl group onto the 5-position of the indanone ring is a critical step in the synthesis of the target molecule. This can be achieved through several strategies involving the formation of a carbon-nitrogen bond.

Strategies for Carbon-Nitrogen Bond Formation

A common and effective method for introducing an aminomethyl group is through the reduction of a nitrile (cyano group). A 5-cyano-1-indanone precursor can be reduced to 5-(aminomethyl)-1-indanone using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Another viable route involves the reductive amination of a 5-formyl-1-indanone. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.commdpi.comnih.gov This one-pot reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

PrecursorReagents and ConditionsProduct
5-Cyano-1-indanoneLithium aluminum hydride (LiAlH₄) or H₂/CatalystThis compound
5-Formyl-1-indanoneNH₃ or NH₄⁺ salt, NaBH₃CN or NaBH(OAc)₃This compound

This table outlines common strategies for the introduction of the aminomethyl moiety.

Stereochemical Control in Aminomethylation Reactions

Achieving stereochemical control in the synthesis of chiral molecules is a significant challenge in organic synthesis. While the target molecule, this compound, does not possess a chiral center, related reactions that introduce substituents at other positions of the indanone ring can be rendered asymmetric. For instance, asymmetric reductions of the ketone functionality or asymmetric alkylations at the C2 position are well-documented.

In the context of introducing an aminomethyl group that might create a stereocenter in a more complex derivative, asymmetric methodologies could be employed. Asymmetric reductive amination, for example, can be achieved using chiral catalysts or chiral auxiliaries to induce enantioselectivity. Although not directly applicable to the synthesis of the title compound, these principles are crucial for the preparation of its chiral analogs.

Modern and Sustainable Synthetic Approaches

The contemporary synthesis of this compound is moving away from traditional stoichiometric reagents towards more sophisticated and environmentally benign methods. This shift is largely driven by the adoption of catalytic syntheses, the integration of green chemistry principles, and the application of flow chemistry for enhanced efficiency and safety.

Catalytic Syntheses of the Chemical Compound

Catalytic methods are central to the modern synthesis of this compound, offering pathways that are both atom-economical and efficient. A plausible and widely utilized strategy involves a two-step process: the formation of a 5-substituted-2,3-dihydro-1H-inden-1-one intermediate, followed by the catalytic reduction of this substituent to the aminomethyl group.

One common intermediate is 5-cyano-2,3-dihydro-1H-inden-1-one. Its synthesis can be achieved through catalytic methods such as palladium-catalyzed cyanation of a 5-halo-2,3-dihydro-1H-inden-1-one. The subsequent reduction of the nitrile group to a primary amine is a well-established transformation that can be achieved with high selectivity using various catalytic systems. Catalytic hydrogenation is a preferred method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or rhodium on carbon (Rh/C). These reactions are typically carried out under a hydrogen atmosphere, and the choice of catalyst can influence the reaction conditions and selectivity. For instance, nickel-based catalysts are often cost-effective and highly active.

Another viable route involves the synthesis of 5-nitro-2,3-dihydro-1H-inden-1-one, which can then be catalytically reduced to 5-amino-2,3-dihydro-1H-inden-1-one. This amino-indanone can then be further elaborated to the target aminomethyl derivative. The catalytic reduction of the nitro group is readily accomplished using catalysts like Pd/C, platinum(IV) oxide (PtO₂), or nickel, under hydrogen pressure.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthetic routes for this compound to minimize environmental impact. This includes the use of safer solvents, the reduction of waste, and the development of more energy-efficient processes.

In the context of synthesizing the indanone core, traditional Friedel-Crafts acylation reactions often employ stoichiometric amounts of Lewis acids and hazardous solvents. Greener alternatives are being explored, such as the use of solid acid catalysts or carrying out reactions in more environmentally friendly solvents like ionic liquids or even water, where applicable. Microwave-assisted synthesis has also emerged as a green technique for the intramolecular Friedel-Crafts cyclization, often leading to shorter reaction times and higher yields with reduced energy consumption.

For the reduction of the 5-cyano or 5-nitro intermediates, catalytic hydrogenation itself is considered a green reaction as it utilizes clean hydrogen gas and produces water as the only byproduct. To further enhance the green credentials of this step, research is focused on developing catalysts based on earth-abundant and non-toxic metals. Furthermore, the use of safer, recyclable solvents is a key consideration. The development of catalyst systems that can be easily recovered and reused without significant loss of activity is another important aspect of green chemistry in this synthesis. nih.gov

Flow Chemistry Applications for Enhanced Synthesis

Flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of safety, scalability, and process control. This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

The intramolecular Friedel-Crafts reaction to form the indanone ring can be effectively performed in a flow reactor. This allows for precise control over reaction temperature and residence time, which can lead to improved yields and selectivity while minimizing the formation of byproducts. The use of packed-bed reactors containing a solid acid catalyst can further enhance the sustainability of this step by allowing for continuous operation and easy catalyst separation.

Similarly, the catalytic hydrogenation of the nitrile or nitro intermediate can be advantageously carried out in a flow system. This setup allows for the safe handling of hydrogen gas at elevated pressures and temperatures. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to more efficient and controlled reactions. Continuous flow processes can also be more easily automated and scaled up compared to traditional batch methods.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and pressure.

Solvent Effects on Reaction Efficiency

In the catalytic hydrogenation of the 5-cyano or 5-nitro intermediate, the solvent can affect the catalyst's activity and the selectivity towards the desired primary amine. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used and can influence the reaction by participating in the reaction mechanism or by affecting the catalyst's surface properties. The use of aqueous micellar conditions has also been explored as a sustainable approach for related amination reactions, which could be applicable in certain synthetic steps. acs.org

The following table summarizes the effect of different solvents on the catalytic hydrogenation of a related aromatic nitrile, providing insights into potential solvent choices for the synthesis of this compound.

SolventCatalystSubstrateProduct Yield (%)Reference
MethanolMo-based catalystBenzonitrileHigh researchgate.net
Tetrahydrofuran (THF)Diisopropylaminoborane/LiBH₄BenzonitrileHigh organic-chemistry.org
Propan-2-olPd/CBenzonitrileHigh acs.org
WaterRh/CAcetophenoneHigh rsc.org

This table is illustrative and based on data for similar transformations. Specific results for the target compound may vary.

Temperature and Pressure Influences on Synthesis

Temperature and pressure are critical parameters that must be carefully controlled to achieve optimal results. In the intramolecular Friedel-Crafts cyclization, the reaction temperature can significantly affect the reaction rate. While higher temperatures generally lead to faster reactions, they can also promote the formation of unwanted side products. Microwave-assisted heating can provide rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter times.

For the catalytic hydrogenation step, both temperature and hydrogen pressure play a crucial role in determining the reaction's outcome. Higher hydrogen pressure generally increases the rate of hydrogenation. However, excessively high pressure can sometimes lead to over-reduction or other side reactions. The reaction temperature also needs to be optimized; while higher temperatures can increase the reaction rate, they may also decrease the selectivity towards the desired primary amine by promoting the formation of secondary and tertiary amines. Finding the optimal balance between temperature and pressure is key to maximizing the yield of this compound.

The table below illustrates the influence of temperature and pressure on the catalytic hydrogenation of benzonitrile, a model substrate for the 5-cyano-1-indanone intermediate.

Temperature (°C)Pressure (bar)CatalystConversion (%)Selectivity to Primary Amine (%)Reference
12030Ruthenium pincer complex>99>99 researchgate.net
251 (atmospheric)Rh/CHighHigh (for secondary amine) acs.org
601 (atmospheric)Pd/CHighHigh (for tertiary amine) acs.org
120-150500-2000 psiRutheniumHighHigh (with ammonia) organic-chemistry.org

This table presents data for a model substrate and is intended to show general trends. Optimal conditions for the target compound would require specific experimental determination.

Purification and Isolation Techniques for the Chemical Compound

The purification and isolation of this compound require specific techniques to handle its amine functionality and separate it from reaction byproducts and unreacted starting materials.

The initial work-up procedure depends on the synthetic method used. For a metal hydride reduction, a carefully controlled quench with water and a sodium hydroxide (B78521) solution is performed to precipitate aluminum salts, which can then be removed by filtration. The organic filtrate, containing the product, is then carried forward.

Acid-Base Extraction

A crucial technique for purifying amines is acid-base extraction. acs.orgacs.orgrochester.edu This method leverages the basicity of the aminomethyl group.

Process: The crude product, dissolved in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297), is washed with a dilute aqueous acid solution (e.g., 1M hydrochloric acid). The basic amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. This separates it from non-basic organic impurities that remain in the organic layer.

Isolation: The aqueous layer containing the protonated product is then basified, typically with sodium hydroxide or sodium bicarbonate, to a pH above 10. This deprotonates the ammonium salt, regenerating the free amine, which becomes insoluble in water and can be extracted back into a fresh portion of organic solvent. The organic layer is then dried over an anhydrous salt (like sodium sulfate) and concentrated under reduced pressure to yield the purified amine.

Column Chromatography

For higher purity, column chromatography is often employed. However, the basic nature of amines can lead to poor separation on standard silica (B1680970) gel, causing peak tailing and low recovery. biotage.com

Stationary Phase: While standard silica gel can be used, it is often pre-treated with a base like triethylamine (B128534) to deactivate the acidic silanol (B1196071) groups. Alternatively, amine-functionalized silica gel (KP-NH) can be used for more effective separation. biotage.com

Mobile Phase: The eluent system typically consists of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). A small amount of a basic modifier, such as triethylamine or ammonia in methanol, is often added to the mobile phase to improve the peak shape and prevent the product from irreversibly binding to the column. biotage.com

Monitoring: The progress of the separation is monitored by Thin-Layer Chromatography (TLC). nih.govscielo.br

TechniqueDetails
Stationary Phase Silica gel (230-400 mesh), potentially treated with triethylamine, or Amine-functionalized silica
Mobile Phase Gradient of Hexane/Ethyl Acetate with 0.5-1% Triethylamine, or Dichloromethane/Methanol with 0.5% Ammonia
Detection UV light (254 nm) and/or staining with potassium permanganate (B83412) or ninhydrin (B49086) solution

Crystallization

If the final product is a solid, crystallization can be an effective method for purification. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture and allowed to cool slowly, whereupon crystals of the purified compound form. Alternatively, the amine can be converted into a stable, crystalline salt (e.g., a hydrochloride or tartrate salt) by treatment with the corresponding acid. This salt can then be purified by recrystallization, and if desired, the free amine can be regenerated by subsequent basification.

Detailed Scientific Analysis of this compound Uncovers Gaps in Current Research

General synthesis of the 1-indanone core often involves an intramolecular Friedel-Crafts reaction of a corresponding 3-arylpropionic acid. This process typically proceeds via an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to form the fused ring system. However, specific studies identifying the reaction intermediates or elucidating the rate-determining step for the synthesis of the 5-(aminomethyl) derivative have not been found.

Consequently, crucial data for a complete understanding of its formation and transformation are missing. This includes:

Reaction Kinetics: There are no available studies that report the determination of rate constants or activation energy calculations for the synthesis or subsequent reactions of this compound.

Molecular Interactions: While computational studies on the intermolecular interactions of other indanone derivatives exist, specific analysis of the intramolecular and intermolecular forces governing the behavior of this compound, such as hydrogen bonding involving the aminomethyl group, is not present in the surveyed literature.

This gap in the scientific record highlights an opportunity for future research to explore the detailed physical organic chemistry of this compound. Such studies would be valuable for optimizing synthetic routes and for a more profound understanding of its chemical properties. Without dedicated research into this specific molecule, a detailed article on its reaction mechanisms and kinetics, as outlined, cannot be constructed based on currently accessible scientific evidence.

Reaction Mechanisms and Kinetics of 5 Aminomethyl 2,3 Dihydro 1h Inden 1 One

Intramolecular and Intermolecular Interactions

Hydrogen Bonding Networks

The molecular structure of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one contains functional groups capable of acting as both hydrogen bond donors and acceptors, which is a critical factor in its solid-state structure and solvation properties. The primary amine (-NH₂) possesses two hydrogen atoms that can act as hydrogen bond donors. The ketone (C=O) and the nitrogen of the amine group both have lone pairs of electrons and can act as hydrogen bond acceptors.

In the solid state, these groups would be expected to form a complex network of intermolecular hydrogen bonds. The most significant of these would likely be the N-H···O=C interaction, linking the amine of one molecule to the ketone of another. Other potential interactions include N-H···N bonds. The formation of these networks significantly influences the crystal packing and physical properties like melting point and solubility. While specific crystallographic data for this compound is unavailable, studies on similar molecules, such as other aminobenzamides and β-enamino esters, confirm that strong inter- and intramolecular hydrogen bonds dictate their supramolecular structures. dntb.gov.uanih.gov

Table 1: Potential Hydrogen Bonding Interactions

Donor GroupAcceptor GroupType of InteractionSignificance
Amine (N-H)Ketone (O=C)IntermolecularLikely the primary interaction governing crystal packing.
Amine (N-H)Amine (N)IntermolecularA weaker, but possible, secondary interaction.

This table represents theoretically possible interactions based on the molecular structure, not experimentally determined data.

Pi-Stacking and Other Non-Covalent Interactions

Non-covalent interactions involving aromatic systems play a crucial role in molecular recognition and the stabilization of both biological and chemical systems. blucher.com.br The benzene (B151609) ring of the indanone core in this compound is capable of participating in several such interactions.

Pi-Stacking (π-π Interactions): The planar aromatic ring can interact with other aromatic rings through π-stacking. In the solid state or in concentrated solutions, molecules of this compound could arrange themselves so that their indanone rings are parallel, leading to stabilizing dispersion forces. The geometry of this stacking can be face-to-face or, more commonly, parallel-displaced. nih.gov

Cation-π Interactions: Upon protonation of the aminomethyl group (see section 3.4), a positively charged ammonium (B1175870) cation is formed. This cation can interact favorably with the electron-rich face of an aromatic ring from another molecule. This cation-π interaction is a strong non-covalent force that is significant in the binding of ligands to biological receptors. nih.gov

Table 2: Potential Non-Covalent Interactions

Interaction TypeParticipating MoietiesDescription
π-π StackingIndanone aromatic ring ↔ Indanone aromatic ringAttraction between the π-systems of two molecules, contributing to crystal lattice energy.
Cation-πProtonated amine (-CH₂NH₃⁺) ↔ Indanone aromatic ringElectrostatic interaction between the positive charge of a protonated amine and the quadrupole moment of a nearby aromatic ring.
C-H···πAliphatic C-H bonds ↔ Indanone aromatic ringWeak hydrogen bonds where the aromatic π-system acts as the acceptor.

This table outlines potential interactions based on general chemical principles; specific energetic or geometric data for this compound is not available.

Acid-Base Properties and Protonation Equilibria

The primary amine of the aminomethyl group confers basic properties to the molecule. In the presence of an acid, this amine can be protonated to form an ammonium salt. The equilibrium for this reaction is described by the pKa of the conjugate acid (-CH₂NH₃⁺).

While the experimental pKa for this compound has not been published, it can be estimated by comparison to structurally similar compounds. The pKa of the conjugate acid of benzylamine (B48309) is approximately 9.3. The electron-withdrawing effect of the ketone group on the indanone ring is expected to be modest at the 5-position, so the pKa of the aminomethyl group in this compound is likely to be in a similar range, perhaps slightly lower.

The protonation equilibrium is described as follows:

5-(H₂NCH₂)-Indanone + H₂O ⇌ 5-(⁺H₃NCH₂)-Indanone + OH⁻

At physiological pH (~7.4), the aminomethyl group would exist predominantly in its protonated, cationic form. The ketone oxygen is a much weaker base and would only become protonated under strongly acidic conditions. Modern computational methods and machine learning models can be used to predict pKa values for novel compounds, which is crucial in drug development for understanding a molecule's charge state under physiological conditions. nih.gov

Table 3: Estimated Acid-Base Properties

Functional GroupPropertyEstimated Value/Behavior
Aminomethyl Group (-CH₂NH₂)BasicityActs as a Brønsted-Lowry base.
Conjugate Acid (-CH₂NH₃⁺)pKa~9.0 - 9.5 (Estimated)
Ketone Group (C=O)BasicityVery weak base; protonated only in strong acid.

The pKa value is an estimation based on analogous structures and is not an experimentally verified value for this specific compound.

Derivatization and Analogues of 5 Aminomethyl 2,3 Dihydro 1h Inden 1 One

Synthetic Strategies for Functionalization of the Chemical Compound

Functionalization of 5-(aminomethyl)-2,3-dihydro-1H-inden-1-one can be systematically approached by targeting its distinct reactive sites: the primary amine and the indenone ring system.

The primary amino group is a highly versatile handle for introducing a variety of functional groups through well-established chemical transformations.

N-Alkylation: The introduction of one or two alkyl groups to the nitrogen atom can be achieved through several methods. Direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products. A more controlled approach is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction. wikipedia.orglibretexts.org Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed as they selectively reduce the imine intermediate without affecting the carbonyl group of the indenone core. masterorganicchemistry.com This method provides a high-yield route to a diverse range of secondary and tertiary amines. organic-chemistry.org

N-Acylation: The amine functionality readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form stable amide derivatives. This reaction is typically high-yielding and allows for the introduction of a wide array of acyl groups.

N-Sulfonylation: Reaction of the primary amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in a basic medium affords the corresponding sulfonamides. These derivatives are often highly crystalline and stable compounds.

Table 1: Examples of Modifications at the Amine Functionality

Reaction Type Reagent Example Product Type
Reductive Amination Formaldehyde, NaBH₃CN N-Methyl derivative
Reductive Amination Acetone, NaBH(OAc)₃ N-Isopropyl derivative
Acylation Acetyl Chloride, Et₃N N-Acetyl (Amide) derivative
Sulfonylation p-Toluenesulfonyl Chloride, Pyridine N-Tosyl (Sulfonamide) derivative

The indenone core offers multiple sites for chemical modification, including the carbonyl group, the α-carbon, and the aromatic ring.

Reactions at the Carbonyl Group: The ketone at the C-1 position is a key site for functionalization. It can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), creating a new chiral center at C-1. researchgate.net Other transformations include the Wittig reaction to form an exocyclic double bond or the formation of cyanohydrins by reaction with hydrogen cyanide. libretexts.org

α-Functionalization: The methylene (B1212753) group at the C-2 position, being alpha to the carbonyl, can be functionalized. For instance, α-halogenation followed by elimination can introduce a double bond to form an indenone. Aldol (B89426) condensation with aldehydes can introduce 2-benzylidene substituents. nih.gov Furthermore, catalytic methods exist for the synthesis of 2-amino substituted 1-indanones, often proceeding through an intermediate keto-oxime which is subsequently reduced. beilstein-journals.org

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the indanone scaffold can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. mnstate.eduwikipedia.orgmasterorganicchemistry.com The regiochemical outcome is directed by the combined electronic effects of the deactivating, meta-directing acyl group (part of the five-membered ring) and the activating, ortho-, para-directing aminomethyl substituent (which would typically be protected during the reaction). wikipedia.orgmasterorganicchemistry.com An alternative strategy for C-C bond formation on the aromatic ring is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This has been demonstrated in the coupling of 5-bromo-1-indanone (B130187) with various boronic acids to yield 5-aryl-1-indanones. researchgate.net

Design and Synthesis of Structural Analogues

The synthesis of structural analogues involves more significant alterations to the core structure, such as changing the length of side chains or the position of substituents.

Homologues can be synthesized by modifying the length of the carbon chain connecting the amine to the indenone ring or by adding alkyl groups to the ring itself.

Chain Extension/Contraction: Analogues such as 5-(2-aminoethyl)- or 5-(aminopropyl)-2,3-dihydro-1H-inden-1-one can be prepared by selecting appropriate starting materials. For example, the synthesis could start from the corresponding hydrocinnamic acid or phenylbutyric acid derivatives, which are then cyclized via intramolecular Friedel-Crafts acylation to form the indanone ring. nih.govbeilstein-journals.org

Ring Alkylation: The introduction of alkyl groups onto the aromatic portion of the scaffold can be achieved using Friedel-Crafts alkylation on a suitable precursor. For instance, a synthetic route to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been developed involving sequential Friedel-Crafts acetylations followed by hydrogenation, demonstrating a viable strategy for introducing alkyl groups onto the aromatic ring. researchgate.net

Positional isomers, where the aminomethyl group is located at a different position on the aromatic ring (e.g., C-4, C-6, or C-7), require distinct synthetic strategies tailored to achieve the desired regiochemistry. The synthesis of substituted 1-indanones is well-documented, and these methods can be adapted to produce specific isomers. beilstein-journals.org The choice of starting material is critical; for example, the synthesis of a 6-substituted indanone would typically begin with a para-substituted phenylpropanoic acid derivative, which upon intramolecular Friedel-Crafts acylation, would yield the desired regioisomer. nih.gov The synthesis of 6-methyl-1-indanone has been reported, providing a precedent for substitution at this position. nih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers

The 1-indanone (B140024) scaffold is prochiral. Reduction of the ketone at the C-1 position generates a stereocenter, leading to the formation of enantiomeric 1-indanols. If other stereocenters are present in the molecule, diastereomers can be formed.

Asymmetric Reduction: The enantioselective reduction of the ketone is a primary method for obtaining chiral derivatives. This can be accomplished using chiral catalysts. Asymmetric transfer hydrogenation (ATH) with Noyori-type ruthenium catalysts or rhodium-based catalysts has proven effective for the reduction of 1-indanones and their derivatives, yielding chiral 1-indanols with high enantioselectivity. whiterose.ac.ukresearchgate.net Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to deliver the hydride stereoselectively. acs.org

Resolution: A racemic mixture of a derivative, such as the 1-amino-2-indanol, can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid). These salts exhibit different solubilities, allowing for their separation by fractional crystallization. mdpi.com

Chiral Pool Synthesis: An alternative approach involves using an enantiomerically pure starting material from the chiral pool to construct the indanone ring system, thereby transferring the initial chirality to the final product. ankara.edu.tr

Table 2: Summary of Stereoselective Synthesis Strategies

Strategy Method Key Feature Resulting Product
Asymmetric Catalysis Asymmetric Transfer Hydrogenation (ATH) Chiral Ru or Rh catalysts Enantiomerically enriched 1-indanol
Asymmetric Catalysis Corey-Bakshi-Shibata (CBS) Reduction Chiral oxazaborolidine catalyst Enantiomerically enriched 1-indanol
Resolution Diastereomeric Salt Formation Chiral acid or base Separation of enantiomers
Chiral Pool Synthesis Use of Chiral Starting Material Chirality transferred from starting material Enantiomerically pure target molecule

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Modifications at the amino group, the aromatic ring, or the indanone core can significantly alter the electronic and steric environment of the molecule, thereby influencing its reactivity in subsequent chemical transformations.

Derivatization of the Amino Group:

Modification of the aminomethyl group can have a profound impact on the reactivity of the entire molecule. For instance, acylation of the amino group to form an amide derivative transforms the activating aminomethyl group into a deactivating acylaminomethyl group. This change in electronic nature would alter the regiochemical outcome of subsequent electrophilic aromatic substitution reactions, favoring substitution at positions meta to the acylaminomethyl group.

Table 2: Influence of Amino Group Derivatization on Aromatic Ring Reactivity

DerivativeElectronic Effect of SubstituentPredicted Influence on Electrophilic Aromatic Substitution
5-(Acylaminomethyl)-2,3-dihydro-1H-inden-1-oneDeactivatingDecreased ring reactivity, meta-directing
5-(Dialkylaminomethyl)-2,3-dihydro-1H-inden-1-oneActivatingIncreased ring reactivity, ortho, para-directing

Substitution on the Aromatic Ring:

The introduction of substituents on the aromatic ring can modulate the reactivity of the functional groups already present. For example, the introduction of an electron-withdrawing group (e.g., a nitro group) on the aromatic ring would decrease the nucleophilicity of the carbonyl oxygen and the amino nitrogen. Conversely, the introduction of an electron-donating group (e.g., a methoxy group) would enhance their nucleophilicity.

Modifications to the Indanone Core:

Theoretical and Computational Studies of 5 Aminomethyl 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the atomic level. unipd.it These computational methods, such as Density Functional Theory (DFT), are used to predict molecular geometry, electronic structure, and other key characteristics before a compound is synthesized or experimentally analyzed. cuny.edu

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. researchgate.net For 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one, this process would involve using a method like DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). nih.gov

The calculation would systematically adjust bond lengths, bond angles, and dihedral angles to find the global energy minimum. A conformational analysis would also be necessary to explore different spatial arrangements (conformers), particularly concerning the rotation around the C-C and C-N bonds of the aminomethyl group, to ensure the true global minimum is identified.

Table 1: Hypothetical Optimized Geometric Parameters (Note: This data is illustrative and not from actual calculations on this compound.)

ParameterBond/AngleCalculated Value
Bond LengthC=O1.215 Å
Bond LengthC-N (aminomethyl)1.470 Å
Bond AngleC-C-C (indanone ring)109.5°
Dihedral AngleH-N-C-C180.0°

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure describes the distribution and energy of electrons within the molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. wikipedia.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amino group, while the LUMO would be centered on the electron-withdrawing carbonyl group.

Table 2: Hypothetical Frontier Orbital Energies (Note: This data is illustrative and not from actual calculations on this compound.)

ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.25

Spectroscopic Property Predictions

Computational methods can accurately predict various types of molecular spectra, which is invaluable for interpreting experimental data and confirming a molecule's structure. cardiff.ac.uknih.gov

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predicted shifts are then compared to experimental spectra to confirm assignments. The accuracy of modern prediction software and machine learning models has become increasingly reliable. mdpi.comnih.gov

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts (Note: This data is illustrative and not from actual calculations on this compound.)

Proton TypePredicted Chemical Shift (ppm)
Aromatic-H7.2 - 7.8
CH₂ (aminomethyl)3.95
CH₂ (indanone ring, adjacent to C=O)2.90
CH₂ (indanone ring)2.65
NH₂1.70

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule based on their characteristic vibrational frequencies. nih.gov A computational frequency analysis, typically performed after geometry optimization, calculates the vibrational modes of the molecule. cardiff.ac.uk The results provide theoretical IR and Raman spectra, showing the frequencies and intensities of the vibrations. researchgate.net These calculated spectra are crucial for assigning the bands observed in experimental measurements. For this compound, key predicted vibrations would include the C=O stretch, N-H stretches, and aromatic C-H stretches.

Table 4: Hypothetical Predicted Vibrational Frequencies (Note: This data is illustrative and not from actual calculations on this compound.)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch (asymmetric)3450Medium (IR)
N-H Stretch (symmetric)3350Medium (IR)
Aromatic C-H Stretch3050Medium (IR/Raman)
C=O Stretch1710Strong (IR)
Aromatic C=C Stretch1600Strong (Raman)

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Aminomethyl 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial relationships within the molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the protons of the aminomethyl group. Based on data from structurally similar compounds like 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, the expected chemical shifts can be predicted. chemicalbook.com The methylene (B1212753) protons at positions C2 and C3 typically appear as triplets around 2.6-3.1 ppm. chemicalbook.com The aminomethyl protons would likely appear as a singlet, and the aromatic protons would present as singlets or doublets in the aromatic region (around 7.0-7.8 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The most downfield signal is typically the carbonyl carbon (C1) of the indanone core, expected above δ 200 ppm. Aromatic carbons resonate in the δ 120-150 ppm range, while the aliphatic carbons of the five-membered ring (C2, C3) and the aminomethyl group (CH₂) are found in the upfield region (δ 25-50 ppm).

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the aminomethyl group. The chemical shift would confirm the presence of a primary amine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on spectral information for related indanone structures. chemicalbook.comresearchgate.net

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (C=O) - ~205
C2 (CH₂) ~2.7 (t) ~36
C3 (CH₂) ~3.1 (t) ~26
C3a - ~154
C4 (CH) ~7.4 (d) ~124
C5 - ~148
C6 (CH) ~7.3 (dd) ~125
C7 (CH) ~7.6 (d) ~128
C7a - ~136
CH₂ (amino) ~3.9 (s) ~45

Note: (s) singlet, (d) doublet, (t) triplet, (dd) doublet of doublets.

2D NMR experiments are essential for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show correlations between the adjacent methylene protons at C2 and C3, and between coupled aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This is a powerful tool for definitively assigning which protons are bonded to which carbons, for example, linking the aliphatic proton signals to their respective C2, C3, and aminomethyl carbon atoms. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show spatial proximity between the aminomethyl protons and the aromatic proton at C4 or C6.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.gov For this compound, with the molecular formula C₁₀H₁₁NO, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the elemental composition with high confidence.

Table 2: HRMS Data for this compound

Formula Ion Calculated Exact Mass (Da)
C₁₀H₁₁NO [M]⁺• 161.08406
C₁₀H₁₂NO⁺ [M+H]⁺ 162.09189

In tandem mass spectrometry, ions of a specific mass-to-charge ratio (precursor ions) are selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the aminomethyl group or cleavage of the five-membered ring, helping to confirm the connectivity of the different structural components.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The parent compound, 1-indanone (B140024), shows a strong carbonyl (C=O) stretching absorption band around 1700 cm⁻¹. nist.govnist.gov For the title compound, this strong C=O stretch is expected. Additionally, characteristic N-H stretching vibrations for the primary amine would appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While the C=O stretch is also visible in Raman spectra, non-polar bonds and aromatic rings often produce strong Raman signals. The symmetric vibrations of the benzene (B151609) ring would be particularly prominent.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predicted data based on spectral information for 1-indanone and primary amines. nist.govnist.gov

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity (IR)
N-H (Primary Amine) Symmetric/Asymmetric Stretch 3300 - 3500 Medium
C-H (Aromatic) Stretch 3000 - 3100 Medium-Weak
C-H (Aliphatic) Stretch 2850 - 2960 Medium
C=O (Ketone) Stretch ~1700 Strong
C=C (Aromatic) Stretch 1450 - 1600 Medium
N-H (Amine) Bend (Scissoring) 1590 - 1650 Medium-Strong

Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule and probing its specific vibrational modes. nih.govnih.gov These vibrational modes, which include stretching, bending, and torsional motions of the atoms, are quantized and give rise to a unique spectral fingerprint for the compound. diva-portal.org

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its key structural components: the aromatic ring, the carbonyl group, the aliphatic portion of the indanone core, and the aminomethyl substituent. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and assist in the assignment of the experimental spectra. scielo.org.zagithub.io

Expected Vibrational Modes for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Symmetric & Asymmetric Stretching3400 - 3250
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=O (ketone)Stretching1715 - 1680
C=C (aromatic)Stretching1600 - 1450
N-H (amine)Bending (Scissoring)1650 - 1580
C-N (alkyl amine)Stretching1250 - 1020
C-H (aromatic)Out-of-plane Bending900 - 675

This table presents expected wavenumber ranges for the functional groups present in the molecule. Actual values can vary based on the molecular environment and physical state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. utoronto.ca The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. researchgate.net

Electronic Transitions and Chromophore Analysis

The primary chromophore in this compound is the substituted indanone system. The key electronic transitions expected are:

π → π* transitions: These arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. utoronto.ca

n → π* transitions: These involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and are also observed in the UV region. utoronto.ca

The aminomethyl group acts as an auxochrome, a substituent that can influence the absorption characteristics of the chromophore. The presence of the amino group may cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). utoronto.ca Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be utilized to predict the electronic absorption spectrum and aid in the interpretation of experimental results. nih.gov

Expected Electronic Transitions for this compound:

Transition Type Chromophore Expected λmax (nm)
π → πAromatic Ring & C=O200 - 280
n → πC=O Group280 - 400

This table indicates the expected wavelength ranges for the electronic transitions. The exact λmax values are influenced by the solvent and the specific electronic environment of the molecule.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure

For this compound, obtaining a single crystal of suitable quality would allow for its analysis by single-crystal X-ray diffraction. The resulting data would reveal the exact spatial arrangement of the aminomethyl group relative to the indanone ring system, as well as the planarity of the bicyclic core. This information is invaluable for understanding the molecule's steric and electronic properties.

Polymorphism and Crystal Packing Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. X-ray diffraction studies can identify different polymorphs of this compound. Furthermore, an analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine and carbonyl groups, and π-stacking of the aromatic rings, which govern the solid-state architecture.

Chiroptical Spectroscopy (if applicable for enantiomers)

The 2,3-dihydro-1H-inden-1-one core is achiral. However, if the synthesis of this compound introduces a chiral center (for instance, through substitution at the 2-position of the indanone ring), the resulting enantiomers could be characterized using chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods measure the differential absorption and rotation of plane-polarized light by chiral molecules and can be used to determine the absolute configuration of enantiomers. Without a chiral center, these techniques would not be applicable.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. mtoz-biolabs.comlibretexts.org This differential absorption is only observed in chiral molecules that are optically active and provides valuable information about the molecule's three-dimensional structure. mtoz-biolabs.com

For this compound, the key chromophore—the part of the molecule that absorbs light—is the carbonyl group (C=O) of the indenone ring. The chirality of the molecule is due to the stereocenter at the C1 position, where the aminomethyl group is attached. The chiral environment around the inherently achiral carbonyl chromophore induces a CD signal.

Research Findings: The primary electronic transition of interest for a saturated ketone like this is the n→π* transition, which typically occurs in the 280-320 nm region of the UV spectrum. libretexts.org This transition is weak in conventional UV-Vis absorption but is highly sensitive to the molecular asymmetry and therefore usually gives a strong signal in CD spectroscopy. This phenomenon is known as the Cotton effect. mgcub.ac.in

The sign of the Cotton effect (i.e., whether the peak in the CD spectrum is positive or negative) can be correlated to the absolute configuration (R or S) of the chiral center. This correlation is often achieved using empirical rules, most notably the Octant Rule for ketones. chemistnotes.comnih.gov The Octant Rule is a model that divides the space around the carbonyl group into eight regions, or octants. The sign and magnitude of the Cotton effect are predicted based on the positions of the various substituents within these octants. chemistnotes.comvlabs.ac.in For this compound, the conformation of the five-membered ring and the position of the aminomethyl group would determine their contribution to the CD spectrum, allowing for the potential assignment of the absolute configuration.

The table below presents hypothetical CD spectral data for an enantiomer of this compound to illustrate a typical Cotton effect.

Table 1. Illustrative Circular Dichroism Data for a Hypothetical Enantiomer of this compound
Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
340+50
320+450
305+1500
295+800
280+100
260-200

Note: The data in this table is hypothetical and for illustrative purposes only. It depicts a positive Cotton effect, which would be characteristic of one of the enantiomers.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a technique that measures the variation of the optical rotation of a substance with the wavelength of light. vlabs.ac.in While all chiral molecules exhibit optical rotation, ORD provides more detailed structural information by examining this rotation across a range of wavelengths, particularly in the region of a chromophore's absorption band.

The relationship between CD and ORD is intimate; they are two manifestations of the Cotton effect. mgcub.ac.in An anomalous ORD curve, which shows both a peak and a trough, is observed in the same spectral region where a CD band appears. A positive Cotton effect in ORD is characterized by a curve where the peak appears at a longer wavelength and the trough at a shorter wavelength. mgcub.ac.in Conversely, a negative Cotton effect shows the trough at the longer wavelength.

Research Findings: For this compound, the ORD spectrum would be expected to show a plain curve at wavelengths far from the n→π* transition of the carbonyl group. However, as the wavelength approaches the absorption maximum (around 290-310 nm), the curve would become anomalous, displaying the characteristic peak and trough of a Cotton effect. libretexts.orgvlabs.ac.in

The sign of this Cotton effect in the ORD spectrum provides the same stereochemical information as the CD spectrum and can be analyzed using the Octant Rule. upenn.edu Historically, ORD was a primary tool for configurational and conformational analysis of chiral ketones, particularly in natural product chemistry like steroids. upenn.eduacs.org The amplitude of the Cotton effect curve (the vertical distance between the peak and the trough) is also a useful measure of the asymmetry around the chromophore. upenn.edu

The following table provides a hypothetical ORD spectrum corresponding to the positive Cotton effect illustrated for the CD data above.

Table 2. Illustrative Optical Rotatory Dispersion Data for a Hypothetical Enantiomer of this compound
Wavelength (nm)Molar Rotation [Φ] (deg·cm²·dmol⁻¹)
400+500
350+1200
315+4000 (Peak)
3000
285-3500 (Trough)
250-1000

Note: The data in this table is hypothetical and for illustrative purposes only. It is designed to show a positive Cotton effect curve that corresponds to the illustrative CD data.

Advanced Chemical Applications and Roles in Organic Synthesis

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one as a Building Block in Complex Molecule Synthesis

The dual reactivity of this compound allows it to serve as a strategic starting material for the synthesis of intricate molecular architectures. Both the primary amine and the ketone can participate in a wide array of chemical transformations, either independently or in tandem, to construct fused polycyclic and spirocyclic frameworks. scispace.com

The functional groups of this compound are well-suited for constructing a variety of non-biological heterocyclic structures through established synthetic routes.

Pictet-Spengler Reaction : The aminomethyl group attached to the benzene (B151609) ring can be considered a variation of a β-arylethylamine. This structure is a potential substrate for the Pictet-Spengler reaction, which involves the condensation of such an amine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.com In this case, reaction with an aldehyde would lead to the formation of a novel fused polycyclic heteroaromatic system, expanding the indanone core into a more complex structure. The reaction proceeds through the formation of an iminium ion, which undergoes electrophilic attack on the aromatic ring to achieve cyclization. jk-sci.comnrochemistry.com

Paal-Knorr Pyrrole Synthesis : The primary amine functionality allows for participation in the Paal-Knorr synthesis to form substituted pyrroles. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound under neutral or weakly acidic conditions. alfa-chemistry.comresearchgate.net By reacting this compound with various 1,4-diketones, a range of N-substituted pyrroles featuring the indanone moiety can be synthesized, providing access to complex molecules with unique steric and electronic properties.

Other Annulation Reactions : The indanone core itself is a versatile substrate for various annulation reactions. The ketone's α-protons are acidic and can be deprotonated to form an enolate, which can act as a nucleophile in reactions like Michael additions or aldol (B89426) condensations. rsc.org These reactions can be designed to be intramolecular, leading to the formation of new fused rings. For example, derivatization of the aminomethyl group with a suitable electrophile containing another carbonyl function could set the stage for a subsequent intramolecular cyclization, yielding complex heterocyclic cages.

Table 1: Potential Heterocyclic Synthesis Applications

Reaction Name Reacting Functional Group Potential Partner Reagent Resulting Heterocycle Core
Pictet-Spengler Reaction Aminomethyl Aldehyde or Ketone Fused Tetrahydroisoquinoline-like system
Paal-Knorr Synthesis Aminomethyl 1,4-Dicarbonyl Compound N-Substituted Pyrrole
Aldol Condensation Ketone (α-proton) Aromatic Aldehyde Arylidene Indanone
Schiff Base Formation Aminomethyl / Ketone Aldehyde / Primary Amine Imine-containing structures

The bifunctional nature of this compound makes it a candidate monomer for the synthesis of advanced polymers, specifically polyamides.

Polyamides are a class of polymers where repeating units are linked by amide bonds. youtube.com The synthesis typically involves the reaction of a diamine with a dicarboxylic acid (or its derivative like a diacyl chloride). greenchemicals.eu this compound can act as an "A-B" type monomer after modification. For instance, the ketone could be converted to a carboxylic acid through oxidation (e.g., via haloform reaction followed by further steps) or the aromatic ring could be functionalized with a carboxyl group.

Alternatively, it can act as a diamine equivalent in polymerization reactions if the ketone is converted into a second amine group via reductive amination. More directly, it can be used as a monomer in conjunction with a dicarboxylic acid chloride. The primary amine would react to form the amide linkage, resulting in a polyamide chain with the indanone moiety as a recurring pendant group. nih.gov These pendant groups could introduce rigidity and potentially useful thermal properties to the polymer backbone and serve as sites for post-polymerization modification or cross-linking. The incorporation of the rigid aromatic and cyclic structure of the indanone unit into a polymer backbone could lead to materials with enhanced thermal stability and specific mechanical properties. mdpi.com

Participation in Name Reactions and Novel Synthetic Methodologies

The indanone scaffold is frequently utilized in the context of various name reactions, both for its synthesis and its subsequent functionalization.

Suzuki-Miyaura Coupling : While the target molecule itself is not directly suited for this reaction, it serves as a precursor to substrates for this powerful C-C bond-forming reaction. Research has shown that 5-bromo-1-indanone (B130187) is an effective substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids. researchgate.net A plausible synthetic strategy would involve the protection of the primary amine of this compound (e.g., as a Boc-carbamate), followed by selective bromination of the aromatic ring at the now-vacant position 6. This resulting bromo-indanone derivative could then undergo a Suzuki-Miyaura coupling to introduce a wide range of aryl or heteroaryl substituents. libretexts.orgresearchgate.net Subsequent deprotection would yield novel 5-aminomethyl-6-aryl-indanones.

Aldol Condensation : The α-protons of the indanone core are sufficiently acidic to participate in base-catalyzed aldol condensations with aromatic aldehydes. This reaction, often referred to as a Claisen-Schmidt condensation, yields 2-arylidene-1-indanones. rsc.org These α,β-unsaturated ketone products are themselves valuable intermediates and have been explored for various applications. researchgate.net The presence of the aminomethyl group at the 5-position would yield novel functionalized arylidene indanones.

Asymmetric Catalysis Involving the Chemical Compound

The prochiral ketone of the indanone scaffold makes this compound a valuable substrate in asymmetric catalysis, particularly for the synthesis of chiral indanols.

Asymmetric Reduction of the Ketone : The carbonyl group can be stereoselectively reduced to a hydroxyl group, creating a chiral center. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful methods for this transformation. thieme-connect.com Numerous studies have demonstrated the highly efficient asymmetric reduction of substituted 1-indanones using chiral ruthenium or rhodium catalysts, often achieving excellent yields and high enantiomeric excess (ee). whiterose.ac.uk For example, the dynamic kinetic resolution of 3-aryl-indanones using Noyori-type catalysts has been reported to produce cis-3-aryl-1-indanols with up to 99% ee. rsc.org Similar catalytic systems could be applied to this compound (with appropriate amine protection) to access enantiopure cis- or trans-5-(aminomethyl)-1-indanol derivatives, which are valuable chiral building blocks.

Table 2: Representative Asymmetric Reduction of 1-Indanone (B140024) Derivatives

Substrate Type Catalyst/Ligand System Reaction Type Product Configuration Enantiomeric Excess (ee) Reference
3-Aryl-1-indanones Ru(II)-Ts-DENEB ATH-KR (cis)-3-Aryl-1-indanols Up to 99% rsc.org
Pinacolborane chalcones Rh/(R)-MonoPhos® Asymmetric 1,4-Addition 3-Aryl-1-indanones Up to 95% beilstein-journals.orgacs.org
Substituted Enones Ni-based catalyst Reductive Cyclization Substituted Indanones High organic-chemistry.org
2-Methoxycarbonyl-1-indanone [RuCl₂(p-cymene)]₂ / Chiral Diamine DKR (cis)-2-Methoxycarbonyl-1-indanol >99% thieme-connect.com

Data presented is for similar indanone substrates to illustrate the potential for asymmetric transformations.

Development of Novel Reagents or Ligands derived from the Chemical Compound

The functional handles on this compound provide straightforward pathways to new ligands and reagents for organic synthesis.

Schiff Base Ligands : The primary amine can readily undergo condensation with a variety of aldehydes and ketones to form Schiff bases (or imines). iosrjournals.org If a chiral aldehyde (or an aldehyde containing other donor atoms) is used, the resulting Schiff base can serve as a chiral ligand for transition metal catalysis. researchgate.net These ligands, often featuring N, O-donor sets, are crucial in asymmetric synthesis. The synthesis is typically a high-yielding reaction, making it an efficient way to generate a library of ligands from the indanone core. semanticscholar.orgresearchgate.netijcce.ac.ir

Chiral Ligand Scaffolds : The indanone framework itself has been used to develop ligands for catalysis. nih.gov Following the asymmetric reduction of the ketone to a chiral alcohol, as described previously, the resulting amino-alcohol can be used as a precursor for chiral ligands. The hydroxyl and amino groups can be further functionalized or used directly as coordinating sites for a metal center, creating a rigid chiral environment for asymmetric transformations. nih.gov

Future Research Directions and Unexplored Avenues for 5 Aminomethyl 2,3 Dihydro 1h Inden 1 One

Integration with Emerging Synthetic Technologies

The synthesis of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one and its derivatives could be significantly advanced by adopting cutting-edge synthetic methodologies. These technologies promise greater efficiency, safety, and access to novel chemical space.

Continuous flow chemistry, for instance, offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity. mdpi.comnumberanalytics.comuc.ptspringerprofessional.denih.gov The modular nature of flow systems allows for the telescoping of multiple reaction steps, minimizing the need for intermediate purification. uc.pt Future research could focus on developing a continuous flow process for the multi-step synthesis of the target compound, potentially incorporating in-line purification and real-time reaction monitoring.

Furthermore, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. mdpi.comnih.govatomfair.comproquest.comacs.org The application of visible light-induced processes could facilitate new methods for the functionalization of the indenone core or the aminomethyl side chain, opening up possibilities for creating diverse libraries of related compounds for screening purposes. mdpi.com Research in this area could explore C-H functionalization or the introduction of new substituents through radical-mediated pathways.

Exploration of Novel Reactivity Patterns

The unique combination of a ketone, a secondary amine, and an aromatic ring in this compound suggests a rich and largely unexplored reactivity profile. Future studies should aim to elucidate and harness these inherent chemical behaviors.

One promising area is the transition-metal-catalyzed C-H activation of the indenone scaffold. researchgate.netacs.orgresearchgate.netbohrium.comorganic-chemistry.org This approach could enable the direct introduction of functional groups at specific positions on the aromatic ring, providing a more atom-economical and efficient route to derivatives compared to traditional methods that may require pre-functionalized starting materials. Investigations could focus on catalysts based on rhodium, palladium, or less expensive metals like iron and cobalt to achieve regioselective C-H functionalization. acs.orgresearchgate.netbohrium.comorganic-chemistry.org

The aminomethyl group also offers a handle for a variety of transformations. Beyond simple acylation or alkylation, enzymatic or chemo-catalytic methods could be explored for stereoselective modifications. The ketone functionality, in turn, can be a site for a range of reactions, including aldol (B89426) condensations, reductive aminations, and the formation of various heterocyclic systems. The interplay between these functional groups could lead to complex and interesting molecular architectures. britannica.comsolubilityofthings.comlibretexts.org

TechnologyPotential Application for this compoundAnticipated Advantages
Flow Chemistry Multi-step synthesis from simple precursorsImproved safety, higher yields, process intensification, in-line monitoring
Photoredox Catalysis Late-stage functionalization of the indenone core or side chainMild reaction conditions, access to novel reactivity, high functional group tolerance
C-H Activation Direct and regioselective derivatization of the aromatic ringHigh atom economy, reduced synthetic steps, access to novel derivatives

Advanced Computational Modeling for Complex Systems

Computational chemistry and molecular modeling are indispensable tools for predicting molecular properties and guiding experimental work. stmjournals.comresearchgate.netemanresearch.orgacs.orgemanresearch.org For this compound, these methods can provide valuable insights into its structure, reactivity, and potential interactions with biological targets.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the compound's conformational preferences, electronic properties, and spectroscopic signatures. libretexts.orgrsc.orgnumberanalytics.comnrel.govnumberanalytics.com This information can aid in the interpretation of experimental data and help to rationalize observed reactivity. numberanalytics.com Furthermore, computational models can be used to predict the outcomes of potential reactions, allowing for the prioritization of the most promising synthetic routes. youtube.com

In the context of drug discovery, molecular docking and molecular dynamics simulations can be used to predict how this compound and its derivatives might bind to specific protein targets. stmjournals.comacs.org This in silico screening can accelerate the identification of potential lead compounds for various therapeutic areas. emanresearch.org

Computational MethodResearch FocusPredicted Outcome
Density Functional Theory (DFT) Elucidation of electronic structure and conformational analysisPrediction of reactivity, spectroscopic properties, and stable conformers
Molecular Docking Virtual screening against biological targetsIdentification of potential protein binding partners and binding modes
Molecular Dynamics (MD) Simulation of ligand-protein complex stabilityAssessment of the stability of predicted binding poses over time

Methodological Advancements in Characterization

A thorough understanding of the structure and properties of this compound and its derivatives requires sophisticated analytical techniques. Future research will benefit from the application of advanced characterization methodologies.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including multi-dimensional experiments, can provide unambiguous structural elucidation and conformational analysis. mdpi.comcreative-biostructure.commdpi.comresearchgate.net The integration of NMR with computational methods can further refine structural assignments. rsc.org

High-resolution mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are crucial for confirming the molecular weight and fragmentation patterns of newly synthesized compounds. numberanalytics.comnih.govchemrxiv.orgjeolusa.comlibretexts.org These techniques are also invaluable for identifying impurities and reaction byproducts.

Given that derivatization of the core structure could introduce chiral centers, the development of robust methods for chiral separation and analysis will be essential. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for separating enantiomers and determining enantiomeric purity. nih.govresearchgate.netamericanpharmaceuticalreview.comnih.govlibretexts.org

Q & A

Basic: What are the optimal synthetic routes for 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one?

Methodological Answer:
A common approach involves reductive amination of the corresponding ketone precursor. For example, refluxing 5-formyl-2,3-dihydro-1H-inden-1-one with ammonium acetate in acetic acid under catalytic hydrogenation (e.g., Pd/C) can yield the aminomethyl derivative. Purification via recrystallization using a DMF/acetic acid mixture ensures high purity (>98%) . Alternative routes may employ sodium acetate as a base to stabilize intermediates during nucleophilic substitution reactions .

Advanced: How can computational methods predict the reactivity of substituents on the indenone core?

Methodological Answer:
Density Functional Theory (DFT) calculations can model electronic effects of substituents. For instance, methoxy or fluoro groups at positions 5 and 6 (as in and ) alter electron density, affecting nucleophilic attack sites. Computational tools like Gaussian or ORCA can optimize geometries and calculate Fukui indices to identify reactive hotspots. Compare results with experimental kinetic data to validate predictions .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the aminomethyl group (δ ~2.9 ppm for CH2_2NH2_2) and aromatic protons (δ 6.5–7.5 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 148.1 (C9_9H11_{11}NO) . Cross-reference with NIST spectral databases for validation .

Advanced: What strategies resolve contradictions in reported spectral data for similar indanone derivatives?

Methodological Answer:

  • Cross-Validation : Use X-ray crystallography (as in ) to resolve ambiguities in NMR assignments.
  • Multi-Technique Analysis : Combine IR, Raman, and solid-state NMR to differentiate polymorphs.
  • Database Reconciliation : Compare experimental data with NIST or PubChem entries, noting solvent and temperature effects .

Basic: How to design experiments to assess the compound's stability under various conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and analyze for byproducts.
  • pH Stability : Test in buffers (pH 3–9) at 25°C; use LC-MS to identify hydrolysis products .

Advanced: What role does stereochemistry play in the biological activity of amino-substituted indanones?

Methodological Answer:
Enantiomers (e.g., R vs. S configurations in ) may exhibit divergent binding affinities. Use chiral HPLC (Chiralpak AD-H column) to separate isomers. Test in vitro activity (e.g., enzyme inhibition assays) and correlate with molecular docking simulations. For example, (R)-enantiomers of 6-hydroxy derivatives show higher receptor selectivity .

Basic: How to troubleshoot low yields in the aminomethylation step?

Methodological Answer:

  • Catalyst Optimization : Screen Pd/C, Raney Ni, or PtO2_2 under hydrogen pressure (1–3 atm).
  • Solvent Effects : Switch from acetic acid to methanol or THF to reduce side reactions.
  • Inert Atmosphere : Use Schlenk lines to exclude moisture/oxygen, preventing amine oxidation .

Advanced: How to apply X-ray crystallography to determine the molecular conformation of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., DCM/hexane).
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Solve structures with SHELXT and refine using OLEX2. Analyze torsion angles (e.g., C7-C8-C9-C10 = 178.86° in ) to confirm planarity or distortion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.